(+)-Fenchone
Overview
Description
(+)-Fenchone is a naturally occurring organic compound classified as a monoterpene ketone. It is found in various essential oils, notably in fennel and cedar leaf oils. The compound is known for its characteristic camphor-like odor and is used in the fragrance and flavor industries. Its molecular formula is C10H16O, and it has a bicyclic structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Fenchone can be synthesized through several methods. One common synthetic route involves the oxidation of fenchol, a related monoterpene alcohol, using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield and purity of the product.
Another method involves the cyclization of geranyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds through an intramolecular cyclization mechanism, forming the bicyclic structure of this compound.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources, such as fennel oil, through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred for large-scale production due to its cost-effectiveness and the availability of natural sources.
Chemical Reactions Analysis
Types of Reactions
(+)-Fenchone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form fenchone oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to fenchol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Fenchone oxide.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
Scientific Research Applications
(+)-Fenchone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of (+)-fenchone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
(+)-Fenchone is structurally similar to other monoterpene ketones, such as camphor and borneone. it is unique in its specific odor profile and its distinct biological activities.
Similar Compounds
Camphor: Another monoterpene ketone with a similar bicyclic structure but different odor and biological properties.
Borneone: Similar in structure but differs in its stereochemistry and odor profile.
Menthone: A monoterpene ketone with a different ring structure and odor.
This compound’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025324 | |
Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |
Record name | Fenchone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20923 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 194.00 °C. @ 760.00 mm Hg | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.946 | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-79-5, 7787-20-4 | |
Record name | (±)-Fenchone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenchone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |
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Record name | Fenchone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |
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Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |
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Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |
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Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5-6 °C | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (+)-Fenchone, a monoterpene found in Foeniculum vulgare fruit, exhibits insecticidal activity primarily through fumigant action. [] This suggests it interferes with insect respiratory systems, although the exact molecular target(s) remain unclear.
ANone: Yes, this compound acts as a feeding deterrent for the large white butterfly (Pieris brassicae). [] This effect has been categorized as preingestive, indicating that the compound deters feeding before the insect ingests the treated food source.
ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
ANone: Spectroscopic characterization, including NMR and GC-MS, has been instrumental in identifying this compound. [, , , ] For detailed spectral information, please refer to the cited research articles.
ANone: Enantioselective gas chromatography (EsGC) coupled with mass spectrometry detection (MSD) is a powerful technique for determining the absolute configuration of chiral molecules like this compound. []
ANone: While specific stability data for this compound is limited in the provided research, essential oils containing it, like fennel oil, are generally susceptible to degradation upon exposure to light, heat, and oxygen. [] Proper storage in airtight containers, protected from light and at cooler temperatures, is likely crucial for maintaining its stability.
ANone: Yes, computational methods, such as DFT calculations, have been used to analyze the enantioselective properties of catalysts derived from this compound. [] These calculations provide insights into the catalyst's structure and its interaction with substrates, aiding in the design of more efficient asymmetric catalysts.
ANone: Further research is required to explore the potential of synthesizing this compound analogs or derivatives with improved activity or tailored properties for specific applications.
ANone: As a volatile compound, this compound presents formulation challenges in terms of controlling its release and preventing evaporation. [, ] Encapsulation technologies, such as nano-encapsulation, could offer solutions for its controlled release and improved stability in various applications like insecticidal wallpapers. []
ANone: this compound is a natural component of many essential oils. While it doesn't have specific regulations, its use in various applications, like cosmetics or insecticides, may fall under broader regulations governing essential oils and their constituents. [] It's crucial to ensure compliance with relevant safety and labeling requirements.
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